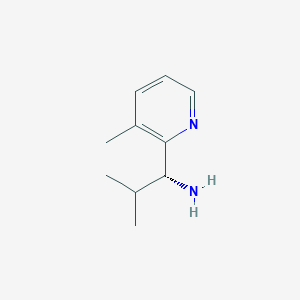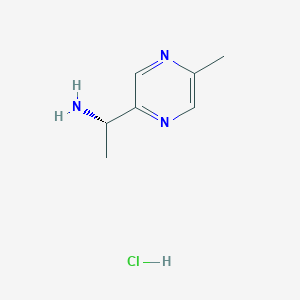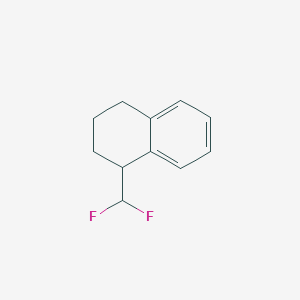
4-Methoxy-2-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, this compound can be synthesized by reacting 4-methoxybenzaldehyde with vinyl halides in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-Methoxy-2-vinylbenzoic acid
Reduction: 4-Methoxy-2-vinylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways . Additionally, the compound can modulate histone acetylation, further contributing to its biological effects .
Comparison with Similar Compounds
4-Methoxy-2-vinylbenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2-Methoxy-4-vinylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different chemical and biological properties.
4-Methoxy-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
The unique combination of the methoxy and vinyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-ethenyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3 |
InChI Key |
XHBRIGZFTPXAJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)




![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)


![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)



